3-(Azepan-1-yl)-N-methylpropan-1-amine
Overview
Description
3-(Azepan-1-yl)-N-methylpropan-1-amine is an organic compound with the molecular formula C9H20N2 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-yl)-N-methylpropan-1-amine typically involves the reaction of azepane with N-methylpropan-1-amine. One common method is the reductive amination of azepane with N-methylpropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-1-yl)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(Azepan-1-yl)-N-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Azepan-1-yl)-N-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transmission and potentially exhibiting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Azepan-1-yl)propan-1-amine: A close analogue with similar structural features.
1-amino-3-(azepan-1-yl)propan-2-ol: Another related compound with an additional hydroxyl group.
Uniqueness
3-(Azepan-1-yl)-N-methylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(azepan-1-yl)-N-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-11-7-6-10-12-8-4-2-3-5-9-12/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPNAVAVDRFKOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609031 | |
Record name | 3-(Azepan-1-yl)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938459-01-9 | |
Record name | Hexahydro-N-methyl-1H-azepine-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938459-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Azepan-1-yl)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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